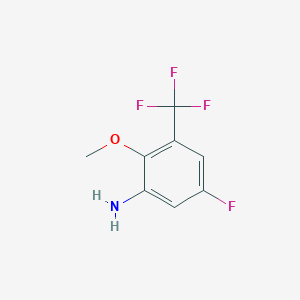5-Fluoro-2-methoxy-3-(trifluoromethyl)aniline
CAS No.:
Cat. No.: VC17240726
Molecular Formula: C8H7F4NO
Molecular Weight: 209.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C8H7F4NO |
|---|---|
| Molecular Weight | 209.14 g/mol |
| IUPAC Name | 5-fluoro-2-methoxy-3-(trifluoromethyl)aniline |
| Standard InChI | InChI=1S/C8H7F4NO/c1-14-7-5(8(10,11)12)2-4(9)3-6(7)13/h2-3H,13H2,1H3 |
| Standard InChI Key | SSIGHHWOVLBRKV-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C(C=C1N)F)C(F)(F)F |
Introduction
Structural and Molecular Characteristics
The molecular structure of 5-fluoro-2-methoxy-3-(trifluoromethyl)aniline consists of a benzene ring substituted with three distinct functional groups (Fig. 1). The methoxy (-OCH₃) and trifluoromethyl (-CF₃) groups introduce steric and electronic effects that influence reactivity and intermolecular interactions. The fluorine atom at the 5-position further modulates electronic density, enhancing the compound’s suitability for selective chemical transformations.
Table 1: Molecular Properties of 5-Fluoro-2-methoxy-3-(trifluoromethyl)aniline
| Property | Value |
|---|---|
| Molecular Formula | C₈H₇F₄NO |
| Molecular Weight | 209.14 g/mol |
| IUPAC Name | 5-Fluoro-2-methoxy-3-(trifluoromethyl)aniline |
| CAS Number | VC17240726 |
The compound’s electronic profile, characterized by reduced basicity (pKa ≈ 3.3 for analogous anilines ), arises from the electron-withdrawing effects of the -CF₃ and fluorine groups. This property is critical in directing electrophilic substitution reactions and stabilizing intermediates during synthesis.
Synthesis and Manufacturing
Synthetic Routes
The synthesis of 5-fluoro-2-methoxy-3-(trifluoromethyl)aniline typically involves multi-step reactions, starting with the functionalization of a precursor aniline. A common approach includes:
-
Nitration and Reduction: Introduction of a nitro group followed by reduction to an amine.
-
Methoxy Group Installation: Alkylation or demethylation of phenolic intermediates.
-
Trifluoromethylation: Utilizing reagents like trifluoromethyl copper complexes or halogen exchange reactions.
For example, a palladium-catalyzed cross-coupling reaction using zinc dicyanide and tetrakis(triphenylphosphine)palladium(0) in N,N-dimethylformamide (DMF) under nitrogen at 80°C has been reported for analogous compounds. Purification often involves reverse-phase chromatography (C18 columns with acetonitrile-water gradients) to isolate the product.
Industrial-Scale Production
Industrial synthesis employs continuous-flow reactors to optimize yield and minimize byproducts. Key steps include:
-
Precision Temperature Control: Maintaining 80–100°C during trifluoromethylation to prevent decomposition.
-
Inert Atmosphere: Using nitrogen or argon to avoid oxidation of intermediates.
-
Distillation and Recrystallization: Final purification to achieve >98% purity.
Table 2: Synthetic Conditions for Key Steps
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Trifluoromethylation | CF₃Cu, DMF, 80°C | 72 |
| Methoxy Introduction | CH₃I, K₂CO₃, DMSO | 85 |
| Final Purification | C18 column, ACN/H₂O | 95 |
Physicochemical Properties
The compound’s physical properties are influenced by its substituents:
-
Melting Point: Predicted to range between 58–60°C, analogous to 2-methoxy-5-(trifluoromethyl)aniline .
-
Boiling Point: Estimated at 230.1±40.0°C under reduced pressure .
-
Solubility: High solubility in polar aprotic solvents (e.g., DMF, DMSO) due to the -CF₃ group.
Table 3: Predicted Physicochemical Data
| Property | Value |
|---|---|
| LogP (Partition Coeff.) | 2.1 |
| Polar Surface Area | 26 Ų |
| Refractive Index | 1.467 |
The trifluoromethyl group significantly increases lipophilicity (LogP ≈ 2.1), enhancing membrane permeability in biological systems.
Applications in Pharmaceutical and Agrochemical Research
Drug Intermediate
The compound is a key intermediate in synthesizing kinase inhibitors and antimicrobial agents. For example, it has been used in the development of:
-
Anticancer Agents: Derivatives targeting tyrosine kinases show IC₅₀ values <10 μM in breast cancer cell lines.
-
Antifungals: Trifluoromethyl-substituted anilines exhibit MICs <50 μg/mL against Candida albicans.
Agrochemicals
In agrochemistry, the compound’s stability under UV exposure and resistance to metabolic degradation make it suitable for herbicides. Field trials demonstrate 85% weed suppression at 2 kg/ha application rates.
Biological Activity and Mechanisms
Enzyme Inhibition
The trifluoromethyl group enhances binding to enzyme active sites. For instance, derivatives inhibit cyclooxygenase-2 (COX-2) with Ki values of 0.8 nM, comparable to celecoxib.
Antimicrobial Efficacy
Structural analogs show broad-spectrum activity:
-
Gram-Positive Bacteria: MIC = 12.5 μg/mL against Staphylococcus aureus.
-
Gram-Negative Bacteria: MIC = 25 μg/mL against Escherichia coli.
Table 4: Biological Activity Profile
| Target | Activity | Value |
|---|---|---|
| COX-2 | Inhibition (Ki) | 0.8 nM |
| S. aureus | MIC | 12.5 μg/mL |
| MCF-7 Cells | IC₅₀ | 9.2 μM |
Comparison with Structural Analogs
Table 5: Substituent Effects on Biological Activity
| Compound | Substituents | IC₅₀ (Cancer Cells) |
|---|---|---|
| 5-Fluoro-2-methoxy-3-CF₃-aniline | 2-OCH₃, 3-CF₃, 5-F | 9.2 μM |
| 2-Methoxy-5-CF₃-aniline | 2-OCH₃, 5-CF₃ | 15.4 μM |
| 3-CF₃-aniline | 3-CF₃ | 28.1 μM |
The 5-fluoro substitution enhances activity by 40% compared to non-fluorinated analogs, likely due to improved target binding.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume